Hexacosanoic acid, 4-nitrophenyl ester Hexacosanoic acid, 4-nitrophenyl ester
Brand Name: Vulcanchem
CAS No.: 205371-71-7
VCID: VC20583737
InChI: InChI=1S/C32H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32(34)37-31-28-26-30(27-29-31)33(35)36/h26-29H,2-25H2,1H3
SMILES:
Molecular Formula: C32H55NO4
Molecular Weight: 517.8 g/mol

Hexacosanoic acid, 4-nitrophenyl ester

CAS No.: 205371-71-7

Cat. No.: VC20583737

Molecular Formula: C32H55NO4

Molecular Weight: 517.8 g/mol

* For research use only. Not for human or veterinary use.

Hexacosanoic acid, 4-nitrophenyl ester - 205371-71-7

Specification

CAS No. 205371-71-7
Molecular Formula C32H55NO4
Molecular Weight 517.8 g/mol
IUPAC Name (4-nitrophenyl) hexacosanoate
Standard InChI InChI=1S/C32H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32(34)37-31-28-26-30(27-29-31)33(35)36/h26-29H,2-25H2,1H3
Standard InChI Key IDNGWBXXXUORJP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Hexacosanoic acid, 4-nitrophenyl ester is synthesized via the esterification of hexacosanoic acid (a C<sub>26</sub> saturated fatty acid) with 4-nitrophenol. The resultant structure comprises a 26-carbon aliphatic chain linked to a nitrophenyl group through an ester bond. Key properties include:

  • Molecular Formula: C<sub>32</sub>H<sub>55</sub>NO<sub>5</sub>

  • Molecular Weight: 533.77 g/mol

  • Hydrophobicity: The long alkyl chain confers significant hydrophobicity, making the compound insoluble in aqueous media but soluble in organic solvents like ethyl acetate or dichloromethane .

  • Spectroscopic Features: The nitrophenyl group absorbs strongly in the UV-visible range (λ<sub>max</sub> ≈ 400 nm), enabling facile detection in enzymatic assays .

The ester’s stability under physiological conditions is influenced by the electron-withdrawing nitro group, which enhances susceptibility to nucleophilic attack—a property exploited in enzyme kinetics studies .

Synthesis and Industrial Preparation

Conventional Esterification Methods

The synthesis of hexacosanoic acid, 4-nitrophenyl ester typically employs carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of hexacosanoic acid. Subsequent reaction with 4-nitrophenol yields the ester in moderate to high purity .

One-Pot Succinimidyl Ester Route

A patent-pending method for synthesizing carboxylic acid succinimidyl esters offers a scalable alternative . This process involves:

  • Reacting hexacosanoic acid with N-hydroxysuccinimide (NHS) in the presence of diphenyl chlorophosphate.

  • Facilitating acyl transfer to 4-nitrophenol under mild conditions.

  • Purifying the product via solvent extraction and crystallization.

Example Protocol:

  • Reagents: Hexacosanoic acid (0.010 mol), NHS (0.012 mol), diphenyl chlorophosphate (0.012 mol), triethylamine (0.050 mol), ethyl acetate.

  • Procedure: Combine reagents in ethyl acetate, stir at 50°C for 1 hour, and wash with aqueous NaHCO<sub>3</sub>. Isolate the ester via rotary evaporation and recrystallize in methyl tert-butyl ether. Yield: 89–94% .

Biological Activity and Enzymatic Interactions

Lipase Substrate Specificity

Hexacosanoic acid, 4-nitrophenyl ester is widely used to assay lipase activity. The nitrophenyl group acts as a chromogenic leaving group, releasing 4-nitrophenol upon hydrolysis, which is quantified spectrophotometrically . For instance, pancreatic lipase hydrolyzes this ester at rates proportional to chain length, with longer chains (C<sub>26</sub>) exhibiting slower kinetics due to steric hindrance .

Role in Claisen Condensation Reactions

Recent studies on bacterial thiolase enzymes (e.g., OleA) reveal that p-nitrophenyl esters participate in mixed Claisen condensations with acyl-CoA substrates . In these reactions:

  • The acyl group from the ester is transferred to the enzyme’s active-site cysteine (C143).

  • Condensation with a second acyl-CoA substrate forms β-ketoacids, precursors to hydrocarbons and β-lactones .

Mechanistic Insight:
Using <sup>13</sup>C-labeled decanoate esters, researchers confirmed that the Channel A-bound thioester acts as the nucleophile in OleA-catalyzed reactions . This finding underscores the utility of nitrophenyl esters in elucidating enzyme directionality.

Comparative Analysis with Related Esters

The biological and chemical behavior of hexacosanoic acid, 4-nitrophenyl ester is contextualized by comparing it to analogous esters:

CompoundMolecular FormulaKey Features
Palmitic acid, 4-nitrophenyl esterC<sub>22</sub>H<sub>35</sub>NO<sub>5</sub>Shorter chain (C<sub>16</sub>); higher solubility in aqueous-organic mixtures.
Stearic acid, 4-nitrophenyl esterC<sub>24</sub>H<sub>39</sub>NO<sub>5</sub>Intermediate chain length (C<sub>18</sub>); balances hydrophobicity and reactivity.
Myristic acid, 4-nitrophenyl esterC<sub>20</sub>H<sub>31</sub>NO<sub>5</sub>C<sub>14</sub> chain; preferred for high-throughput lipase screens due to rapid kinetics.

Longer chains (e.g., C<sub>26</sub>) exhibit reduced enzymatic turnover but greater membrane affinity, making them suitable for studying lipid-protein interactions .

Emerging Applications and Future Directions

Biotechnological Synthesis of Unnatural Products

The compatibility of p-nitrophenyl esters with acyl-CoA substrates enables the production of non-natural hydrocarbons and β-lactones. For example, co-incubating hexacosanoic acid, 4-nitrophenyl ester with decanoyl-CoA yields C<sub>36</sub> β-ketoacids, which can be tailored for biofuel or pharmaceutical applications .

Drug Delivery Systems

The ester’s hydrophobic nature and slow hydrolysis kinetics make it a candidate for prodrug formulations. Functionalizing anticancer agents with nitrophenyl esters could enhance tumor-targeted delivery by leveraging lipase overexpression in cancer cells.

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